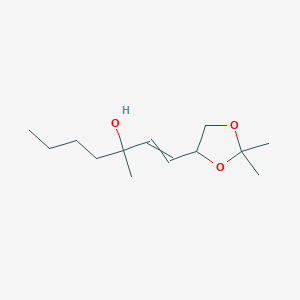
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the oxazole ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromo-1-propanol with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
化学反应分析
Types of Reactions
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and dihydro-oxazole derivatives. The specific products depend on the reagents and conditions used in the reactions.
科学研究应用
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom’s presence makes it a good leaving group, facilitating nucleophilic substitution reactions. The oxazole ring’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 2-(1-Bromopropan-2-yl)benzene
- 2-(1-Bromopropan-2-yl)thiophene
- 2-(1-Bromopropan-2-yl)cyclopentane
Uniqueness
Compared to similar compounds, 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromine atom and the oxazole ring makes it a valuable intermediate in various synthetic applications, offering versatility that other similar compounds may lack.
属性
CAS 编号 |
114479-70-8 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC 名称 |
2-(1-bromopropan-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H10BrNO/c1-5(4-7)6-8-2-3-9-6/h5H,2-4H2,1H3 |
InChI 键 |
UMAWFPGNYRZMSI-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=NCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



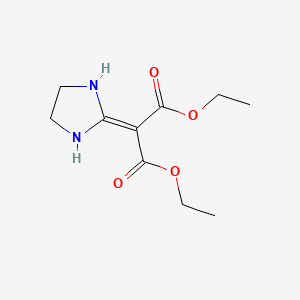
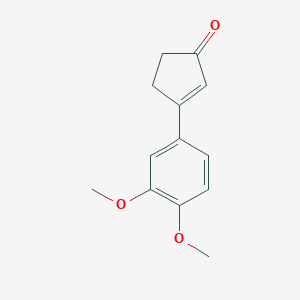
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
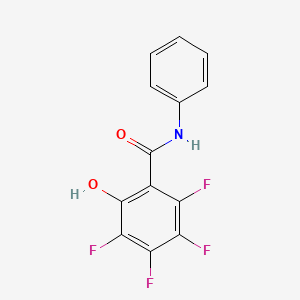
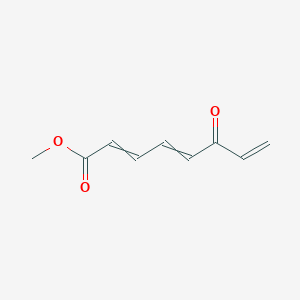

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
